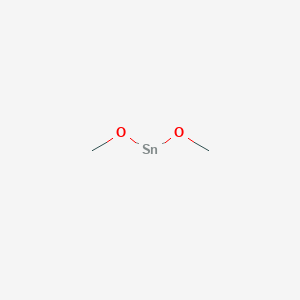

Dimetoxiestano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethoxytin, also known as dimethoxytin chloride, is a chemical compound that is widely used in laboratory experiments. It is a colorless, water-soluble, non-flammable solid. It is a powerful oxidizing agent and is used in organic synthesis for the preparation of a variety of compounds. It is also used as a reagent in chemical reactions. Dimethoxytin is a versatile reagent and has many applications in the fields of chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Síntesis de Carbonato de Dimetilo a partir de CO2

Dimetoxiestano: compuestos han sido estudiados por su potencial para catalizar la síntesis de carbonato de dimetilo (DMC) a partir de CO2 y metanol . Este proceso es de interés industrial debido a las aplicaciones del DMC como solvente verde e intermedio en la síntesis orgánica. El mecanismo de reacción se ha explorado utilizando el modelado de Teoría de Funcionales de la Densidad (DFT) para comprender el paso de alquilación, que es crucial para la eficiencia de la síntesis .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Dimethoxytin is a complex compound that has been studied for its role in the synthesis of dimethyl carbonate from CO2

Mode of Action

It is known to be involved in the catalytic conversion of CO2 and methanol into dimethyl carbonate

Biochemical Pathways

The biochemical pathways affected by Dimethoxytin are related to the synthesis of dimethyl carbonate . Dimethoxytin plays a role in the alkylation step of this process, as viewed from Density Functional Theory (DFT) modeling

Result of Action

It is known to play a role in the synthesis of dimethyl carbonate

Análisis Bioquímico

Biochemical Properties

It is known that Dimethoxytin plays a role in the synthesis of dimethyl carbonate This suggests that it may interact with certain enzymes and proteins involved in this process

Cellular Effects

Given its role in the synthesis of dimethyl carbonate , it is plausible that it may influence cellular processes related to this pathway

Molecular Mechanism

It is involved in the synthesis of dimethyl carbonate , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression related to this pathway

Metabolic Pathways

Given its role in the synthesis of dimethyl carbonate , it may interact with enzymes or cofactors involved in this pathway

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Dimethoxytin can be achieved through the reaction of Tin (IV) chloride with methanol in the presence of hydrochloric acid.", "Starting Materials": [ "Tin (IV) chloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add Tin (IV) chloride to a round bottom flask.", "Step 2: Add methanol to the flask and stir the mixture.", "Step 3: Add hydrochloric acid to the mixture and stir for several hours.", "Step 4: Filter the mixture to obtain Dimethoxytin as a white solid." ] } | |

Número CAS |

14794-99-1 |

Fórmula molecular |

C2H6O2Sn |

Peso molecular |

180.78 g/mol |

Nombre IUPAC |

methanolate;tin(2+) |

InChI |

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |

Clave InChI |

UISUQHKSYTZXSF-UHFFFAOYSA-N |

SMILES |

CO[Sn]OC |

SMILES canónico |

C[O-].C[O-].[Sn+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

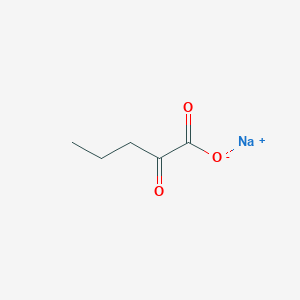

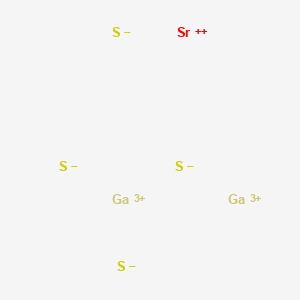

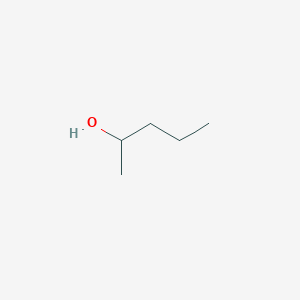

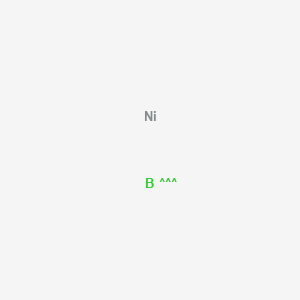

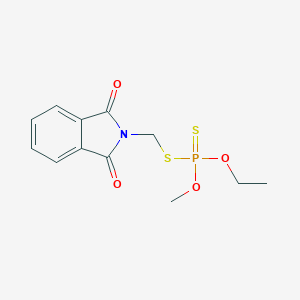

Feasible Synthetic Routes

Q & A

Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?

A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric Dimethoxytin(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric Dimethoxytin(IV) in catalyzing DMC formation. The regeneration of the active Dimethoxytin(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.

Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?

A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)

![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)